Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a piperazine ring substituted with a methyl group and a 3-amino-2-fluorophenyl group, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride typically involves the following steps:
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
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Substitution with the Amino-Fluorophenyl Group: : The introduction of the 3-amino-2-fluorophenyl group can be achieved through nucleophilic substitution reactions. Common reagents for this step include 3-amino-2-fluorobenzyl chloride and a suitable base.
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Esterification: : The final step involves the esterification of the piperazine derivative with methyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
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Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
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Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide to replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:
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Medicinal Chemistry: : This compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
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Organic Synthesis: : It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
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Biological Studies: : The compound can be employed in biological assays to study its effects on various biological pathways and targets.
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Industrial Applications: : It can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and specificity are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both a piperazine ring and a fluorinated aromatic group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19ClFN3O2 |
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Molecular Weight |
303.76 g/mol |
IUPAC Name |
methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18FN3O2.ClH/c1-19-13(18)17-7-5-16(6-8-17)9-10-3-2-4-11(15)12(10)14;/h2-4H,5-9,15H2,1H3;1H |
InChI Key |
FSORDZJUDCHXBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)N)F.Cl |
Origin of Product |
United States |
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